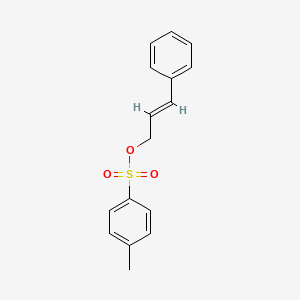
(2E)-3-phenylprop-2-en-1-yl 4-methylbenzene-1-sulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2E)-3-phenylprop-2-en-1-yl 4-methylbenzene-1-sulfonate is an organic compound that belongs to the class of sulfonate esters. This compound is characterized by the presence of a phenylpropene moiety and a methylbenzene sulfonate group. It is used in various chemical reactions and has applications in different fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-phenylprop-2-en-1-yl 4-methylbenzene-1-sulfonate typically involves the esterification of (2E)-3-phenylprop-2-en-1-ol with 4-methylbenzene-1-sulfonyl chloride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a temperature range of 0-5°C to prevent side reactions and ensure high yield.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control of reaction parameters and improved safety. The use of automated systems for the addition of reagents and temperature control can further enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-phenylprop-2-en-1-yl 4-methylbenzene-1-sulfonate undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The sulfonate group can be replaced by nucleophiles such as amines, thiols, and alkoxides.
Hydrolysis: The ester bond can be hydrolyzed in the presence of acids or bases to yield (2E)-3-phenylprop-2-en-1-ol and 4-methylbenzene-1-sulfonic acid.
Oxidation: The phenylpropene moiety can undergo oxidation reactions to form corresponding epoxides or diols.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide or dimethyl sulfoxide at room temperature.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid or sulfuric acid, while basic hydrolysis can be achieved using sodium hydroxide or potassium hydroxide. The reactions are usually conducted at elevated temperatures (50-100°C).
Oxidation: Oxidizing agents such as m-chloroperbenzoic acid or potassium permanganate are used. The reactions are carried out in solvents like dichloromethane or acetone at low temperatures (0-25°C).
Major Products Formed
Nucleophilic Substitution: Products include substituted phenylpropene derivatives.
Hydrolysis: Products are (2E)-3-phenylprop-2-en-1-ol and 4-methylbenzene-1-sulfonic acid.
Oxidation: Products include epoxides and diols of the phenylpropene moiety.
Scientific Research Applications
(2E)-3-phenylprop-2-en-1-yl 4-methylbenzene-1-sulfonate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a substrate for investigating metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and as a reagent in analytical chemistry.
Mechanism of Action
The mechanism of action of (2E)-3-phenylprop-2-en-1-yl 4-methylbenzene-1-sulfonate involves its interaction with nucleophiles and electrophiles. The sulfonate group acts as a good leaving group, facilitating nucleophilic substitution reactions. The phenylpropene moiety can undergo electrophilic addition reactions, making it a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
(2E)-3-phenylprop-2-en-1-yl 4-methylbenzoate: Similar structure but with a benzoate group instead of a sulfonate group.
(2E)-3-phenylprop-2-en-1-yl 4-methylphenyl ether: Similar structure but with an ether linkage instead of an ester linkage.
(2E)-3-phenylprop-2-en-1-yl 4-methylbenzamide: Similar structure but with an amide group instead of a sulfonate group.
Uniqueness
(2E)-3-phenylprop-2-en-1-yl 4-methylbenzene-1-sulfonate is unique due to the presence of the sulfonate ester group, which imparts distinct reactivity and solubility properties. The sulfonate group is a strong electron-withdrawing group, making the compound more reactive towards nucleophiles compared to its analogs with benzoate, ether, or amide groups. This unique reactivity makes it a valuable intermediate in various synthetic applications.
Properties
CAS No. |
19627-30-6 |
|---|---|
Molecular Formula |
C16H16O3S |
Molecular Weight |
288.4 g/mol |
IUPAC Name |
[(E)-3-phenylprop-2-enyl] 4-methylbenzenesulfonate |
InChI |
InChI=1S/C16H16O3S/c1-14-9-11-16(12-10-14)20(17,18)19-13-5-8-15-6-3-2-4-7-15/h2-12H,13H2,1H3/b8-5+ |
InChI Key |
ADTMITDBGCYTKC-VMPITWQZSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC/C=C/C2=CC=CC=C2 |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCC=CC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



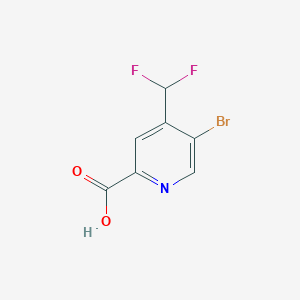
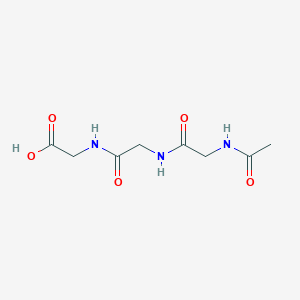
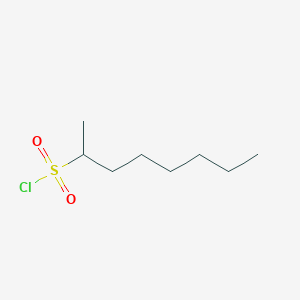

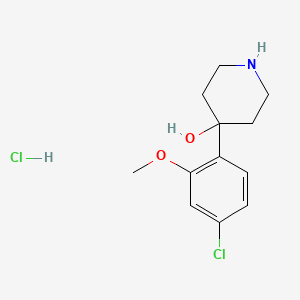
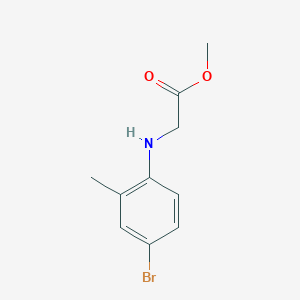


![rac-tert-butyl N-{[(1R,3S)-3-(aminomethyl)cyclohexyl]methyl}carbamate](/img/structure/B13571069.png)
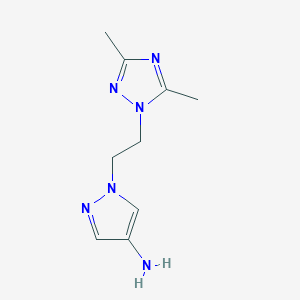
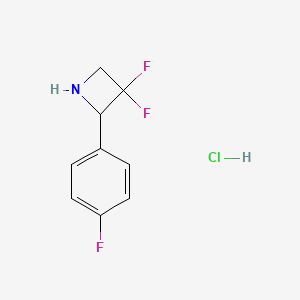

![2-[1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-oxoethyl 2-(phenylformamido)acetate](/img/structure/B13571091.png)
